molecular formula C8H8O3 B1293570 2-(Hydroxymethyl)benzoic acid CAS No. 612-20-4

2-(Hydroxymethyl)benzoic acid

Cat. No. B1293570
CAS RN: 612-20-4
M. Wt: 152.15 g/mol
InChI Key: MGMNPSAERQZUIM-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzoic acid is a chemical compound with the molecular formula C8H8O3 . It is also known by its CAS number 612-20-4 . The compound is an endogenous metabolite .


Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)benzoic acid can be achieved through the enzymatic oxidation of 2-methylbenzoic acid, which yields a mixture of 2-methyl diol and the benzylic oxidation products . The benzylation of this compound can be carried out with relative ease .


Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)benzoic acid consists of a benzene ring with a carboxyl group (-COOH) and a hydroxymethyl group (-CH2OH) attached to it . The molecular weight of the compound is 152.147 Da .


Chemical Reactions Analysis

The compound can undergo cis-dihydroxylation in the presence of Rieske dearomatizing dioxygenases (RDDs), a class of enzymes that have been found within hydrocarbon-degrading pathways for a number of soil bacteria .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.9±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 39.6±0.3 cm3 .

Mechanism of Action

Target of Action

It is known to be an endogenous metabolite , suggesting that it may interact with various enzymes and proteins within the body.

Mode of Action

It is known that benzoic acid derivatives can inhibit the growth of mold, yeast, and some bacteria

Biochemical Pathways

It is known to be a principal metabolite of the phthalidyl moiety in humans . This suggests that it may play a role in the metabolism of phthalidyl compounds, but the exact pathways and their downstream effects require further investigation.

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

As an endogenous metabolite, it likely plays a role in various biochemical processes within the body

Safety and Hazards

2-(Hydroxymethyl)benzoic acid can cause skin irritation and serious eye damage. It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life .

properties

IUPAC Name

2-(hydroxymethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMNPSAERQZUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID30210099
Record name 2-(Hydroxymethyl)benzoic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Solid
Record name 2-(Hydroxymethyl)benzoic acid
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Solubility

4.28 mg/mL at 20 °C
Record name 2-(Hydroxymethyl)benzoic acid
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Product Name

2-(Hydroxymethyl)benzoic acid

CAS RN

612-20-4
Record name 2-(Hydroxymethyl)benzoic acid
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Record name 2-(HYDROXYMETHYL)BENZOIC ACID
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Record name 2-(HYDROXYMETHYL)BENZOIC ACID
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Record name 2-(Hydroxymethyl)benzoic acid
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Melting Point

127 - 128 °C
Record name 2-(Hydroxymethyl)benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable chemical property of 2-(Hydroxymethyl)benzoic acid?

A1: 2-(Hydroxymethyl)benzoic acid readily undergoes lactonization to form phthalide. This reaction, where the carboxylic acid group and the hydroxymethyl group on the same molecule react to form a cyclic ester (lactone), is a key characteristic of this compound. []

Q2: How can the reactivity of 2-(Hydroxymethyl)benzoic acid be exploited in organic synthesis?

A2: 2-(Hydroxymethyl)benzoic acid can be transformed into 2-(chloroacetoxymethyl)benzoyl chloride (CAMB-Cl). This derivative serves as a valuable protecting group for carbohydrates in synthetic chemistry, particularly for the O-protection at position 2 in glycosyl donors. []

Q3: What is the role of 2-(Hydroxymethyl)benzoic acid in the Ugi multicomponent reaction?

A3: 2-(Hydroxymethyl)benzoic acid can be used in a double Ugi four-component reaction to synthesize symmetrical and unsymmetrical bis-(β-aminoamides). It undergoes a sacrificial Mumm rearrangement, preventing the competing split-Ugi reaction and improving the reaction yield. []

Q4: Are there any known biological applications of 2-(Hydroxymethyl)benzoic acid derivatives?

A4: Yes, a 2-(Hydroxymethyl)benzoic acid derivative, 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester, has been isolated from the fungus Talaromyces purpureogenus CFRM02. [] While specific biological activities haven't been detailed in the provided research, this finding highlights the potential for this class of compounds in biological systems.

Q5: What is the significance of 2-carboxybenzaldehyde (CBA) reductase and its relation to 2-(Hydroxymethyl)benzoic acid?

A5: 2-Carboxybenzaldehyde (CBA) reductase is an enzyme found in rat liver cytosol. It catalyzes the conversion of CBA to 2-(Hydroxymethyl)benzoic acid in the presence of NADH or NADPH. This enzyme's activity can be induced by phenobarbital, making it a useful tool for studying enzyme induction. []

Q6: How do sulphydryl substances affect 2-carboxybenzaldehyde (CBA) reductase?

A6: Research shows that sulphydryl substances, like mercaptoethanol, are crucial for maintaining the structure and activity of CBA reductase. This enzyme loses its ability to form 2-(Hydroxymethyl)benzoic acid during purification without mercaptoethanol, but this activity can be restored by adding sulphydryl compounds or bovine serum albumin. []

Q7: Has the structure of any 2-(Hydroxymethyl)benzoic acid-derived compound been confirmed by X-ray crystallography?

A7: Yes, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with saccharin yields 3-dimethylamino-4,4-dimethyl-5,6-dihydro-4H-1,2,5-benzothiadiazocin-6-one-1,1-dioxide. This compound, featuring a 2-(Hydroxymethyl)benzoic acid moiety, has had its structure confirmed by X-ray crystallography. []

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